An In-depth Technical Guide to 7-Bromo-4-methylquinoline
An In-depth Technical Guide to 7-Bromo-4-methylquinoline
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-4-methylquinoline (CAS No. 141052-31-5). While specific literature on this compound is limited, this document leverages established principles of quinoline chemistry and data from structurally related analogs to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a plausible synthetic pathway, predicted reactivity, and potential applications as a scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. All discussions are grounded in authoritative chemical principles to ensure scientific integrity.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. 7-Bromo-4-methylquinoline is a halogenated derivative that holds significant potential as a versatile building block for chemical synthesis and drug discovery. The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position influences the molecule's electronic properties and steric profile.[2]
This guide aims to consolidate the known information on 7-Bromo-4-methylquinoline and provide expert insights into its probable chemical behavior and utility. Given the relative scarcity of dedicated research on this specific molecule, we will draw logical, well-supported inferences from closely related analogs to present a holistic and practical resource for laboratory scientists.
Physicochemical and Structural Properties
7-Bromo-4-methylquinoline is a solid at room temperature, typically appearing as a brown to gray powder.[3] Its core structure consists of a quinoline ring system with a bromine substituent at position C7 and a methyl group at position C4.
Structural and Identity Data
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-4-methylquinoline | [4] |
| CAS Number | 141052-31-5 | [4] |
| Molecular Formula | C₁₀H₈BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4] |
| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2)Br | [4] |
| InChI Key | AGMXSOARXXPPIJ-UHFFFAOYSA-N |
Predicted Physicochemical Data
| Property | Predicted Value | Source(s) |
| Boiling Point | 315.8 ± 22.0 °C | [3] |
| Density | 1.488 ± 0.06 g/cm³ | [3] |
| pKa | 4.08 ± 0.27 | [3] |
| LogP | 3.3 | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway: Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. For the synthesis of 7-Bromo-4-methylquinoline, the logical starting materials are 3-bromoaniline and acetylacetone (2,4-pentanedione).
The proposed workflow is as follows:
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Condensation: 3-Bromoaniline reacts with acetylacetone under acidic conditions to form a β-amino enone intermediate.
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Cyclization: The intermediate is then heated, typically in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), to induce electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.
Experimental Protocol (Hypothetical)
This protocol is a practical guide based on the Combes synthesis methodology.
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Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq) and acetylacetone (1.1 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with cooling in an ice bath to manage the exothermic reaction.
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Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the enone intermediate.
-
Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
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Purification: Filter the solid, wash thoroughly with water, and dry. The crude 7-Bromo-4-methylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization Strategy
The identity and purity of the synthesized product would be confirmed using standard analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the C4-methyl group.
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Mass Spectrometry (MS): To determine the molecular weight (222.08 g/mol ) and confirm the isotopic pattern characteristic of a monobrominated compound.[4]
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Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups, such as C=N and C=C stretching vibrations of the quinoline ring.
Chemical Reactivity and Mechanistic Insights
The reactivity of 7-Bromo-4-methylquinoline is dictated by its key structural features: the bromine atom at C7, the basic nitrogen atom in the pyridine ring, and the methyl group at C4.
Reactivity at the C7-Position: Cross-Coupling Reactions
The C-Br bond at the 7-position is the most versatile site for synthetic elaboration. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 7-Bromo-4-methylquinoline.
-
Transmetalation: The aryl group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]
Reactivity of the Quinoline Nitrogen
Like pyridine, the nitrogen atom in the quinoline ring is basic and nucleophilic. It can be protonated by acids to form salts or alkylated with alkyl halides to form quaternary quinolinium salts.[5] This property is crucial for modifying the solubility and biological properties of quinoline derivatives.
Reactivity of the C4-Methyl Group
The methyl group at the 4-position of the quinoline ring is analogous to the methyl group in picoline. While not exceptionally acidic, its protons can be abstracted by a strong base. The resulting carbanion can then participate in various reactions, such as aldol-type condensations with aldehydes or ketones, providing another avenue for structural modification.[8]
Applications in Medicinal Chemistry and Drug Development
7-Bromo-4-methylquinoline is a valuable scaffold for the synthesis of compound libraries for high-throughput screening. Its utility stems from the ability to selectively functionalize the C7 position.
Scaffold for Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The 7-aryl-4-methylquinoline core, accessible via Suzuki coupling, is a promising pharmacophore. By varying the aryl group introduced at the C7 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[9]
Safety and Handling
Specific safety data for 7-Bromo-4-methylquinoline is not available. However, based on data for structurally similar compounds like 7-bromo-4-chloroquinoline and 7-bromoquinoline-4-carboxylic acid, the compound should be handled with care.[10] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
7-Bromo-4-methylquinoline is a chemical building block with significant untapped potential. While direct research on this compound is sparse, its structural features strongly suggest its utility in synthetic and medicinal chemistry. Its C7-bromo substituent is a prime target for palladium-catalyzed cross-coupling reactions, offering a straightforward route to diverse libraries of 7-substituted quinolines. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, 7-Bromo-4-methylquinoline represents a valuable and accessible starting point for the development of new therapeutic agents. Further research is warranted to fully characterize its reactivity and explore its biological potential.
References
- ResearchGate. (2025, August 5). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- American Chemical Society. (2025, December 9). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
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PubChem. (n.d.). 7-Bromo-4-methylquinoline. Retrieved from [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- ResearchGate. (2025, August 6). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
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PubChem. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- SpringerLink. (2022, August 9). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers.
- Benchchem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
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